![molecular formula C11H18N4O4S B13767463 [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate CAS No. 73806-63-0](/img/structure/B13767463.png)
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an azaniumylidene group with a dihydroindole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate typically involves multiple steps, including the formation of the azaniumylidene group and the dihydroindole moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include dimethylamine and ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
科学的研究の応用
Chemistry
In chemistry, [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate is used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound is studied for its potential role in cellular processes and signaling pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular targets .
Industry
In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, aerospace, and other high-tech fields .
作用機序
The mechanism of action of [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various signaling pathways and cellular processes, leading to its observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cellular health .
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares some structural similarities with [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate, particularly in its amine and ether functionalities.
Adapalene Related Compound E: This compound, used in pharmaceutical applications, also features a complex structure with multiple functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an azaniumylidene group and a dihydroindole moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
73806-63-0 |
|---|---|
分子式 |
C11H18N4O4S |
分子量 |
302.35 g/mol |
IUPAC名 |
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate |
InChI |
InChI=1S/C11H16N4.H2O4S/c12-11(13)14-6-5-9-7-8-3-1-2-4-10(8)15-9;1-5(2,3)4/h1-4,9,15H,5-7H2,(H4,12,13,14);(H2,1,2,3,4) |
InChIキー |
IIURZXVKNVUDPK-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C21)CC[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
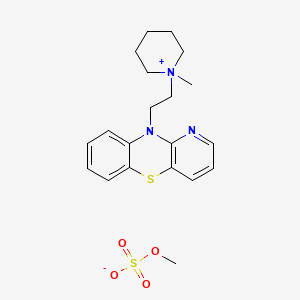
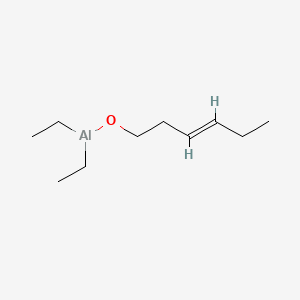
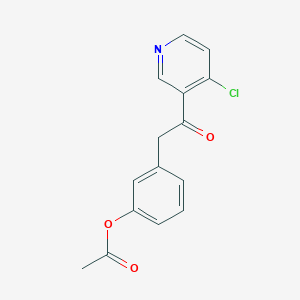
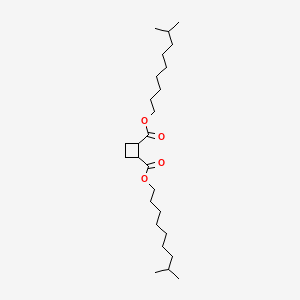
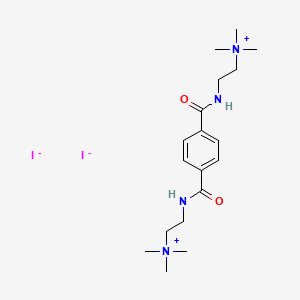
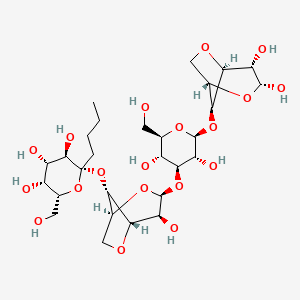
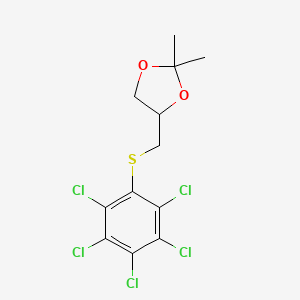
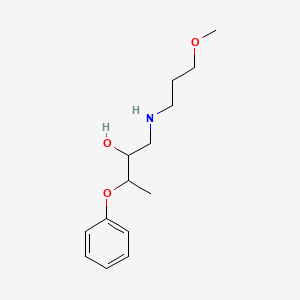
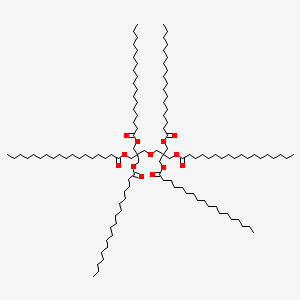
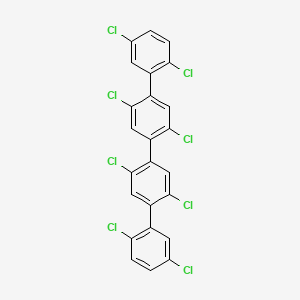
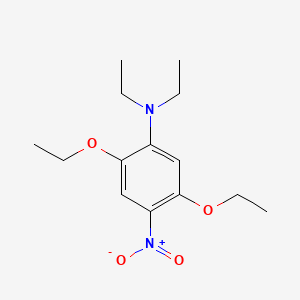
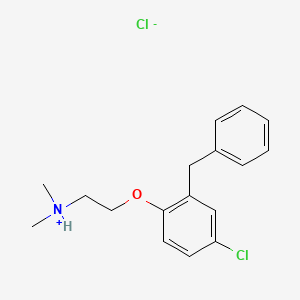
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
